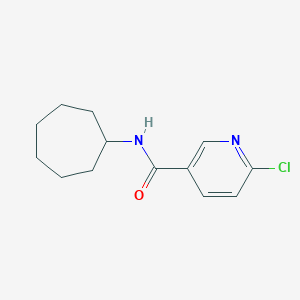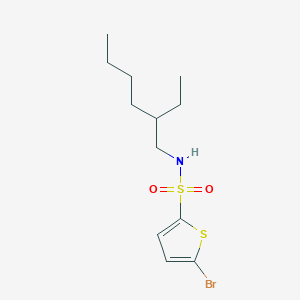
6-chloro-N-cycloheptylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-cycloheptylnicotinamide (CCNA) is a chemical compound that belongs to the class of nicotinamide derivatives. CCNA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. CCNA has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
6-chloro-N-cycloheptylnicotinamide exerts its therapeutic effects by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair and cell survival. By inhibiting PARP, 6-chloro-N-cycloheptylnicotinamide prevents the repair of damaged DNA, leading to the death of cancer cells. 6-chloro-N-cycloheptylnicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-cycloheptylnicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 6-chloro-N-cycloheptylnicotinamide induces DNA damage and inhibits DNA repair, leading to cell death. 6-chloro-N-cycloheptylnicotinamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial step in tumor growth. In addition, 6-chloro-N-cycloheptylnicotinamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
6-chloro-N-cycloheptylnicotinamide has several advantages for lab experiments. It is a potent inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell survival. 6-chloro-N-cycloheptylnicotinamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 6-chloro-N-cycloheptylnicotinamide has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its effects on non-cancer cells are not well understood.
Future Directions
There are several potential future directions for research on 6-chloro-N-cycloheptylnicotinamide. One area of focus is the development of more potent and selective PARP inhibitors, which may have greater therapeutic efficacy and fewer side effects. Another area of focus is the investigation of the role of PARP inhibitors in combination with other cancer therapies, such as immunotherapy. Additionally, there is a need for further research on the potential use of 6-chloro-N-cycloheptylnicotinamide in the treatment of neurodegenerative and inflammatory diseases.
Synthesis Methods
The synthesis of 6-chloro-N-cycloheptylnicotinamide involves several steps, starting with the reaction of 6-chloronicotinic acid with cycloheptylamine to form the corresponding amide. The amide is then subjected to a series of chemical reactions to yield the final product, 6-chloro-N-cycloheptylnicotinamide. The synthesis of 6-chloro-N-cycloheptylnicotinamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
6-chloro-N-cycloheptylnicotinamide has been extensively studied for its potential therapeutic applications in cancer. PARP inhibitors, such as 6-chloro-N-cycloheptylnicotinamide, have been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. 6-chloro-N-cycloheptylnicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 6-chloro-N-cycloheptylnicotinamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
Product Name |
6-chloro-N-cycloheptylnicotinamide |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
6-chloro-N-cycloheptylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-12-8-7-10(9-15-12)13(17)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,17) |
InChI Key |
RVZLLLDQQVFPNT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)

![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)









